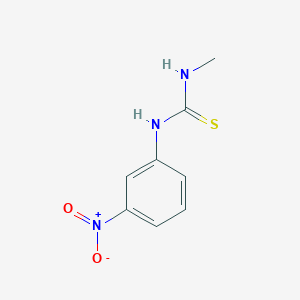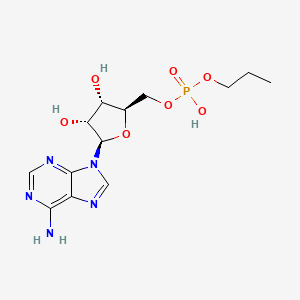
N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '4F-ADB' and is classified as a synthetic cannabinoid. In
作用机制
The mechanism of action of 4F-ADB is not fully understood, but it is believed to interact with the endocannabinoid system in the human body. This system plays a critical role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. 4F-ADB is believed to bind to the cannabinoid receptors in the brain and produce similar effects to those of natural cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-ADB are still being studied, but it has been found to have similar effects to those of natural cannabinoids. These effects include altered perception, mood changes, and changes in appetite. It has also been found to have potential therapeutic effects on certain neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the advantages of using 4F-ADB in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for more precise and accurate studies on the endocannabinoid system. However, one of the limitations is its potential toxicity and adverse effects on the human body. Therefore, caution must be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for the research and development of 4F-ADB. One potential direction is the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the use of 4F-ADB in forensic toxicology for the detection of synthetic cannabinoids in biological samples. Additionally, further studies are needed to fully understand the mechanism of action and the potential adverse effects of 4F-ADB on the human body.
Conclusion:
In conclusion, 4F-ADB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications and adverse effects of this compound.
合成方法
The synthesis of 4F-ADB involves the reaction of 4-fluorobenzyl chloride with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to form the final product, N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The purity of the compound can be improved through various purification techniques such as recrystallization and chromatography.
科学研究应用
4F-ADB has been used in various scientific research studies due to its potential applications in medicine, pharmacology, and forensic toxicology. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. It has been found to have potential therapeutic effects on certain neurological and psychiatric disorders.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-5-7-14(8-6-13)19-22-18(25-23-19)4-2-3-17(24)21-16-11-9-15(20)10-12-16/h5-12H,2-4H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVEUJEKRIGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)



![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)





![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
